![molecular formula C54H58Cl2O6 B13781343 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate is a complex organic compound characterized by multiple tert-butyl groups and a benzo[a]xanthenylium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from commercially available precursors. The process typically includes:
Formation of the benzo[a]xanthenylium core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of tert-butyl groups: tert-Butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the perchlorate salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[a]xanthenylium core.
Reduction: Reduction reactions can occur at the cyclohex-1-enylmethylene moiety.
Substitution: The tert-butyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or pigments.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its benzo[a]xanthenylium core and tert-butyl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-tert-Butyl-9H-benzo[a]xanthen-8-yl-methylene: Similar structure but lacks the perchlorate group.
tert-Butyl-4-methylphenol: Contains tert-butyl groups but has a simpler structure.
Uniqueness
The uniqueness of 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate lies in its complex structure, which combines multiple functional groups and a benzo[a]xanthenylium core
Eigenschaften
Molekularformel |
C54H58Cl2O6 |
|---|---|
Molekulargewicht |
873.9 g/mol |
IUPAC-Name |
10-tert-butyl-8-[(E)-[5-tert-butyl-3-[(E)-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-7-ium-8-ylidene)methyl]-2-chlorocyclohex-2-en-1-ylidene]methyl]-10,11-dihydro-9H-benzo[a]xanthene;perchlorate |
InChI |
InChI=1S/C54H58ClO2.ClHO4/c1-52(2,3)40-24-34(22-36-26-41(53(4,5)6)28-38-30-45-43-16-12-10-14-32(43)18-20-47(45)56-50(36)38)49(55)35(25-40)23-37-27-42(54(7,8)9)29-39-31-46-44-17-13-11-15-33(44)19-21-48(46)57-51(37)39;2-1(3,4)5/h10-23,30-31,40-42H,24-29H2,1-9H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
QUXYSWWMPSXPJK-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2/C(=C/C5=C(/C(=C/C6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)/CC(C5)C(C)(C)C)Cl)/C1.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2C(=CC5=C(C(=CC6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)CC(C5)C(C)(C)C)Cl)C1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


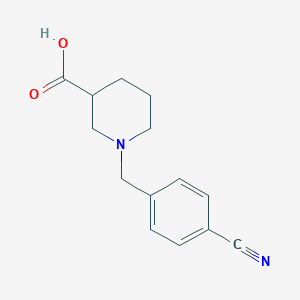
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)

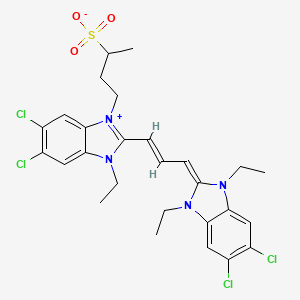
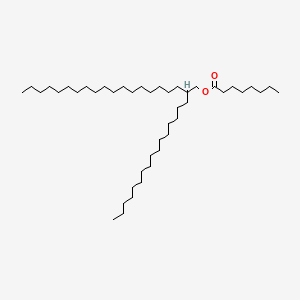
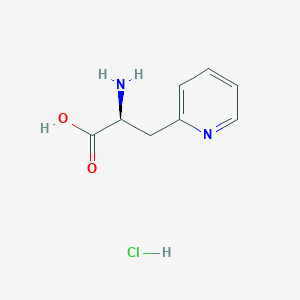
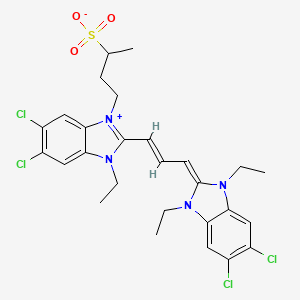
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
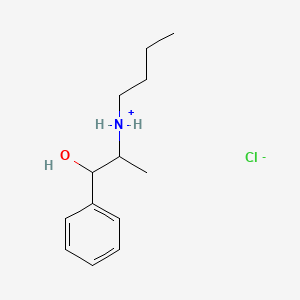


![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)


